

Application Note: HPLC Method for the Quantification of Lonicerin in Plant Extracts

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Compound of Interest

Compound Name: Lonicerin

Cat. No.: B1683047

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Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of **Lonicerin**, a key bioactive flavonoid glycoside found in plant extracts, particularly from *Lonicera japonica* (honeysuckle). **Lonicerin** is recognized for its significant anti-inflammatory, immunomodulatory, and neuroprotective properties.[1][2][3] This method is suitable for quality control, phytochemical analysis, and stability testing of raw plant materials and finished herbal products. The protocol employs a C18 column with a gradient elution of acetonitrile and acidified water, coupled with DAD (Diode Array Detector) for precise detection. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its reliability for routine analysis.

Principle

The quantification of **Lonicerin** is achieved using RP-HPLC with UV detection. The method separates **Lonicerin** from other components in the complex plant extract matrix based on its polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. A gradient elution, starting with a higher aqueous concentration and gradually increasing the organic solvent (acetonitrile) concentration, allows for the effective separation of compounds with varying polarities. **Lonicerin** is then detected by its UV absorbance and quantified by comparing its peak area to that of a certified reference standard.

Experimental Protocols

Instrumentation and Materials

- Instrumentation:
 - HPLC System equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[4]
 - Analytical Balance (4-decimal place).
 - Ultrasonic Bath.
 - Rotary Evaporator.
 - Centrifuge.
 - Vortex Mixer.
- Chemicals and Reagents:
 - **Lonicerin** reference standard ($\geq 98\%$ purity).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Trifluoroacetic acid (TFA) (HPLC grade).[4]
 - Ultrapure water.
- Chromatographic Column:
 - Luna C18 (5 μm , 4.6 mm \times 150 mm) or equivalent.[4]
- Consumables:
 - Volumetric flasks (Class A).
 - Micropipettes.

- Syringe filters (0.45 µm, PTFE or Nylon).
- HPLC vials.

Chromatographic Conditions

A validated HPLC-DAD method was established for the simultaneous analysis of multiple compounds in *Lonicera japonica*, including **Lonicerin**.[\[4\]](#)

Parameter	Condition
Column	Luna C18 (5 µm, 4.6 mm × 150 mm) [4]
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water [4]
Mobile Phase B	Acetonitrile [4]
Flow Rate	1.0 mL/min [4] [5]
Injection Volume	10 µL [4] [5]
Column Temperature	25°C [4] [5]
Detection	DAD, Wavelength set for quantification based on Lonicerin 's UV maxima (e.g., 205-350 nm scan) [4] [6]
Gradient Program	0–15 min, 10% B15–25 min, 10–30% B25–35 min, 30–50% B35–50 min, 50% B [4]

Preparation of Standard Solutions

- **Lonicerin** Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of **Lonicerin** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition or methanol. These are used to construct the calibration curve.

Preparation of Plant Extract Sample

The following protocol is based on the extraction of dried *Lonicera japonica* flowers.[\[4\]](#)[\[5\]](#)

- Grinding: Mill the dried plant material (e.g., flower buds) into a fine powder (50-mesh).
- Extraction: Accurately weigh 1.0 g of the plant powder and place it into a flask. Add 40 mL of 70-80% methanol.[\[4\]](#)[\[7\]](#)
- Ultrasonication: Sonicate the mixture for 90 minutes.[\[4\]](#)[\[5\]](#) For exhaustive extraction, this step can be repeated three times.[\[4\]](#)[\[5\]](#)
- Concentration: Combine the extracts and concentrate them to dryness under reduced pressure using a rotary evaporator.
- Reconstitution: Dissolve the resulting powdered extract in a precise volume of acetonitrile or methanol to a final concentration of approximately 20 mg/mL.[\[4\]](#)[\[5\]](#)
- Filtration: Filter the sample solution through a 0.45 μm syringe filter into an HPLC vial prior to injection.[\[4\]](#)[\[5\]](#)

Data Presentation and Method Validation

The described HPLC method was validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. The results confirm the method is reliable and suitable for its intended purpose.[\[4\]](#)

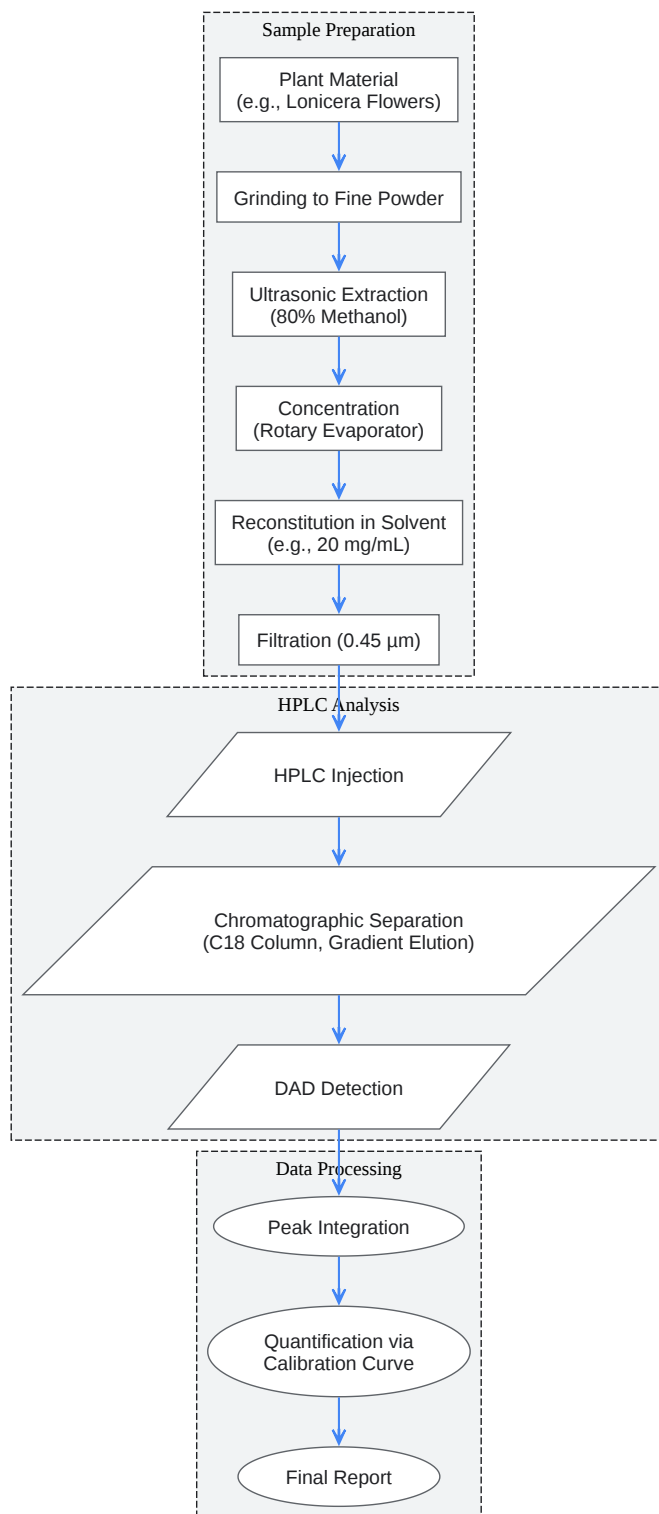
Table 1: Method Validation Parameters for **Lonicerin** Quantification

Validation Parameter	Result	Specification
Linearity (r^2)	> 0.9989[4]	$r^2 \geq 0.995$
Limit of Detection (LOD)	1.11 - 3.18 $\mu\text{g/mL}$ (range for 8 compounds)[4]	S/N Ratio ≥ 3
Limit of Quantification (LOQ)	3.33 - 9.54 $\mu\text{g/mL}$ (range for 8 compounds)[4]	S/N Ratio ≥ 10
Intra-day Precision (%RSD)	< 2.91%[4]	%RSD $\leq 2\%$
Inter-day Precision (%RSD)	< 3.48%[4]	%RSD $\leq 3\%$
Accuracy (Recovery)	98.22% - 103.47%[4]	98% - 102%

%RSD: Relative Standard Deviation

Visualizations

Experimental Workflow Diagram

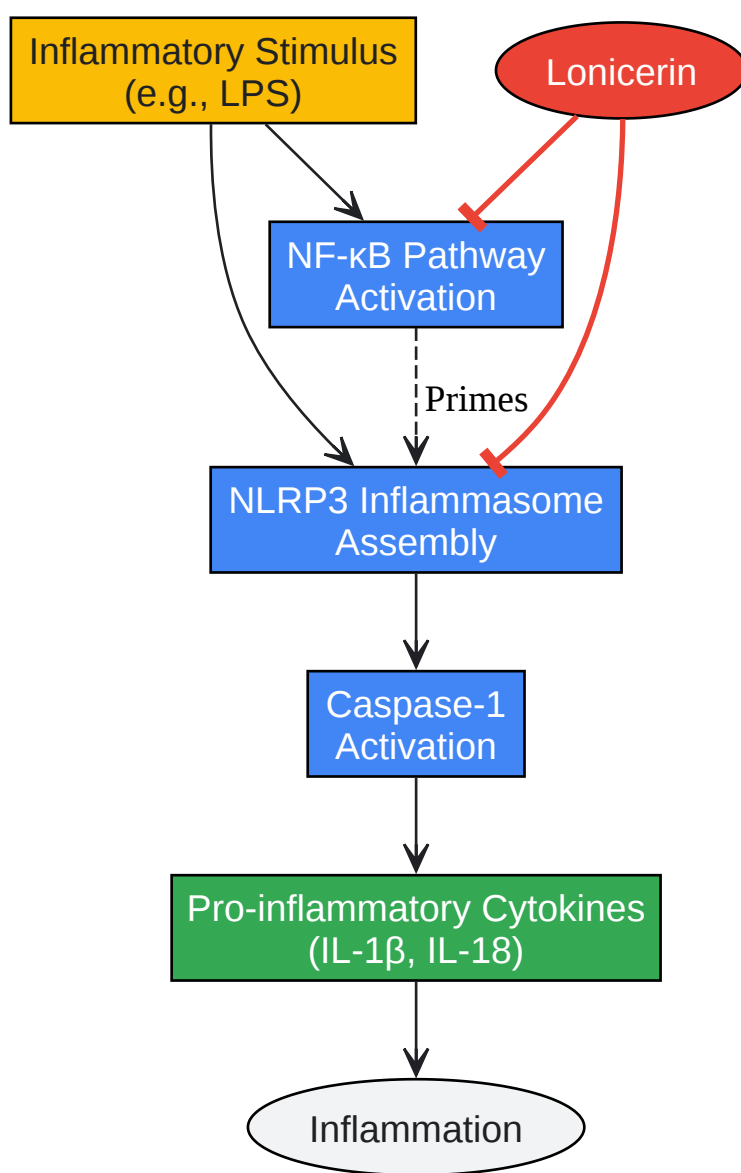


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Caption: Workflow for **Lonicerin** quantification in plant extracts.

Lonicerin's Role in Anti-Inflammatory Signaling

Lonicerin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the activation of the NF- κ B pathway and the NLRP3 inflammasome.[1][2]



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Caption: **Lonicerin** inhibits key inflammatory signaling pathways.

Conclusion

The HPLC-DAD method presented provides a reliable, precise, and accurate protocol for the quantification of **Lonicerin** in plant extracts. The detailed steps for sample preparation and chromatographic analysis, along with the comprehensive validation data, make this method highly suitable for routine quality control in the pharmaceutical and herbal industries. This ensures the consistency and efficacy of products containing *Lonicera* species.

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